molecular formula C22H39F6N3O4S2 B566219 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 404001-50-9

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B566219
CAS No.: 404001-50-9
M. Wt: 587.681
InChI Key: IEKPEVWFUIKZFI-UHFFFAOYSA-N
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Description

Historical Development of Imidazolium-based Ionic Liquids

The historical development of imidazolium-based ionic liquids represents a pivotal advancement in the evolution of room temperature ionic liquids, with foundations that can be traced back to the early twentieth century. The conceptual framework for ionic liquids emerged as early as 1943, when the term "ionic liquid" was first utilized in scientific literature. However, the practical realization of stable room temperature ionic liquids began with the pioneering work of Paul Walden in 1914, who reported ethylammonium nitrate with a melting point of 12 degrees Celsius, establishing the fundamental principles for low-temperature ionic liquid systems.

The transformative period for imidazolium-based ionic liquids commenced in the early 1980s when John Wilkes and his research group introduced 1,3-dialkylimidazolium cations into ionic liquid systems for the first time. These early developments focused on 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquid systems, where the alkyl chain ranged from one to four carbon atoms. The 1-ethyl-3-methylimidazolium cation emerged as the preferred choice due to its superior transport properties compared to other alkyl chain lengths. This systematic investigation of the 1-ethyl-3-methylimidazolium chloride-aluminum chloride system revealed liquid behavior at room temperature across composition ranges from 1:2 to 2:1 molar ratios, establishing the viability of imidazolium-based ionic liquids for practical applications.

The introduction of imidazolium cations also initiated a significant scientific debate regarding the structural organization and intermolecular interactions within these ionic liquid systems. Competing theories emerged proposing either hydrogen bonding mechanisms or stacked structural arrangements with anions positioned above and below the imidazolium ring plane. This controversy was ultimately resolved through recognition that imidazolium ring protons function as hydrogen bond donors specifically in the presence of sufficiently strong hydrogen bond acceptors, while stacked structures simultaneously exist, particularly with large anions exhibiting poor hydrogen bond accepting capabilities.

The 1990s marked a period of extensive international research activity focused on expanding the scope and applications of imidazolium-based ionic liquids. A crucial breakthrough occurred in 1992 when Wilkes and his collaborators synthesized the first water-stable and air-stable 1-ethyl-3-methylimidazolium-based ionic liquids, eliminating the moisture sensitivity issues that had limited earlier chloroaluminate systems. This advancement was followed by the introduction of bis(trifluoromethylsulfonyl)imide anions by Bonhote and colleagues in 1996, which produced ionic liquids with significantly reduced viscosity and enhanced ionic conductivity. These developments established the foundation for the long-chain imidazolium ionic liquids that would later include 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide as a prominent member of this chemical family.

Nomenclature, Abbreviations, and Chemical Identity

This compound represents a precisely defined chemical entity with established systematic nomenclature and standardized chemical identifiers that facilitate its recognition across scientific literature and commercial applications. The compound is officially designated with the Chemical Abstracts Service registry number 404001-50-9, providing a unique identifier for regulatory and commercial purposes. The systematic chemical name follows International Union of Pure and Applied Chemistry conventions, describing the complete molecular structure through specification of the cationic imidazolium core with its substituent groups and the anionic bis(trifluoromethylsulfonyl)imide component.

The molecular formula C22H39F6N3O4S2 accurately represents the elemental composition of this ionic liquid, indicating a molecular weight of 578.69 grams per mole. Alternative systematic names include 3-hexadecyl-1-methyl-1H-imidazol-3-ium chloride for the cationic portion and 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide for the anionic component. The structural representation reveals a quaternary nitrogen-containing heterocyclic imidazolium ring system bearing a methyl substituent at the 1-position and a hexadecyl (sixteen-carbon) alkyl chain at the 3-position, paired with the bis(trifluoromethylsulfonyl)imide anion.

The physical properties of this compound are well-characterized and documented in scientific literature. The compound exhibits a melting point of 49 degrees Celsius, classifying it as a solid at room temperature despite belonging to the ionic liquid family. The density is reported as 1.243 grams per cubic centimeter, indicating a relatively high mass density characteristic of fluorinated ionic liquids. Thermal decomposition analysis reveals excellent thermal stability with decomposition temperatures exceeding 200 degrees Celsius, making it suitable for high-temperature applications.

Table 1: Chemical Identity and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 404001-50-9
Molecular Formula C22H39F6N3O4S2
Molecular Weight 578.69 g/mol
Melting Point 49°C
Density 1.243 g/cm³
Thermal Decomposition Temperature >200°C
Physical State at Room Temperature Solid
Solubility Hydrophobic

The compound demonstrates hydrophobic characteristics due to the combination of the long alkyl chain and the fluorinated anion, making it particularly suitable for applications requiring water-immiscible ionic liquids. The thermal properties indicate polymorphic behavior during heating cycles, with cold crystallization peaks observed in differential scanning calorimetry analyses, suggesting complex solid-state transitions that are characteristic of long-chain ionic liquids.

Classification within Ionic Liquids Family

This compound occupies a distinctive position within the ionic liquids family, representing the intersection of several important subclassifications that define its unique properties and applications. The compound belongs to the broad category of room temperature ionic liquids, despite its melting point of 49 degrees Celsius, as this temperature threshold generally encompasses materials with melting points below 100 degrees Celsius. This classification distinguishes it from traditional high-temperature molten salts while maintaining the fundamental ionic liquid characteristics of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.

Within the structural classification system, this compound is categorized as an imidazolium-based ionic liquid, representing one of the most extensively studied and widely applied categories of ionic liquids in contemporary research. The imidazolium cation family is characterized by aromatic heterocyclic structures that provide unique solvation properties and hydrogen bonding capabilities through the acidic protons on the imidazolium ring. The specific substitution pattern of 1-hexadecyl-3-methylimidazolium places this compound within the long-chain imidazolium subcategory, where the extended alkyl chain significantly influences the compound's amphiphilic behavior and surface-active properties.

The bis(trifluoromethylsulfonyl)imide anion component classifies this ionic liquid within the hydrophobic ionic liquid category, distinguished by weakly coordinating fluorinated anions that impart water-immiscible characteristics. This anion family is renowned for producing ionic liquids with enhanced thermal stability, reduced viscosity, and improved electrochemical windows compared to halide-based counterparts. The fluorinated nature of the anion also contributes to compatibility with fluoropolymer matrices, making these ionic liquids particularly valuable for specialized membrane applications.

Table 2: Classification Categories of this compound

Classification Category Specific Type Defining Characteristics Reference
Temperature Range Room Temperature Ionic Liquid Melting point < 100°C
Cation Type Long-chain Imidazolium Aromatic heterocycle with C16 alkyl chain
Anion Type Bis(trifluoromethylsulfonyl)imide Weakly coordinating fluorinated anion
Hydrophobicity Hydrophobic Ionic Liquid Water-immiscible characteristics
Surface Activity Amphiphilic Ionic Liquid Surface-active properties
Thermal Properties Thermally Stable Ionic Liquid Decomposition temperature > 200°C

The amphiphilic classification represents a particularly important aspect of this compound's behavior, as the combination of the long hexadecyl chain and the ionic head group creates surfactant-like properties that enable the formation of microemulsion systems and interfacial phenomena. This characteristic distinguishes it from shorter-chain imidazolium ionic liquids and positions it as a dual-function material serving both as an ionic liquid solvent and as a surfactant in complex formulations.

From an application-based classification perspective, this compound falls within the specialty ionic liquid category designed for specific high-performance applications rather than general-purpose solvation. This classification reflects its utilization in advanced applications such as biodiesel production enhancement, membrane technology, and specialized extraction processes where its unique combination of properties provides distinct advantages over conventional ionic liquids.

Current Research Status and Significance

The current research landscape surrounding this compound demonstrates remarkable diversity and innovation across multiple scientific disciplines, reflecting the compound's versatility and potential for addressing contemporary technological challenges. Recent investigations have established this ionic liquid as a particularly effective medium for enzymatic biodiesel production, where research by Iborra and colleagues revealed that the combination of this compound with Novocym 435 enzyme produces synthetic activity more than three times higher than solvent-free systems. This breakthrough represents a significant advancement in sustainable fuel production technology, with conversion rates reaching 90 percent after three hours compared to 27 percent in conventional systems.

Advanced material synthesis applications have emerged as another major research focus, with studies demonstrating the compound's effectiveness in microwave-assisted ionic liquid synthesis methodologies. The unique combination of ionic conductivity and thermal stability makes this ionic liquid particularly suitable for microwave-absorption applications, where it serves dual functions as both a reaction medium and a microwave absorber. Research has shown that the long alkyl chain contributes to enhanced microwave efficiency while the bis(trifluoromethylsulfonyl)imide anion provides the necessary thermal stability for high-temperature synthesis processes.

Membrane technology represents a rapidly expanding application area where this compound has demonstrated exceptional performance characteristics. Studies by Jansen and collaborators have shown that fluoropolymer gel membranes incorporating this ionic liquid exhibit superior gas transport properties and pervaporation performance compared to conventional membrane systems. The research revealed that membranes containing this ionic liquid maintain selectivity while providing enhanced separation efficiency for challenging molecular separations. The compatibility between the fluorinated anion and fluoropolymer matrices creates synergistic effects that improve overall membrane performance.

Table 3: Current Research Applications and Performance Metrics

Application Area Specific Use Performance Enhancement Reference
Biodiesel Production Enzymatic catalysis medium 3× higher activity vs. solvent-free
Membrane Technology Gas separation membranes Enhanced selectivity and permeability
Microemulsion Systems Surfactant and co-solvent Stable high-temperature microemulsions
Material Synthesis Microwave-assisted synthesis Improved efficiency and crystallinity
Antimicrobial Applications Polymer blend additive Broad-spectrum antimicrobial activity
Metal Oxide Synthesis Template and reaction medium Controlled morphology and phase

Pharmaceutical and biomedical research has identified significant potential for this compound in drug delivery and antimicrobial applications. Studies have demonstrated that the long alkyl chain length of the hexadecyl group provides optimal antimicrobial activity, following established structure-activity relationships for imidazolium-based ionic liquids. Research indicates that ionic liquids with alkyl chains containing 10 to 14 carbon atoms exhibit maximum antimicrobial activity, with the hexadecyl chain (16 carbons) providing sustained broad-spectrum activity against both gram-positive and gram-negative bacterial strains.

The significance of current research extends to environmental applications, where the compound's unique properties enable novel approaches to green chemistry and sustainable processing. Studies have shown that the thermal stability and reusability of this compound make it an environmentally advantageous alternative to volatile organic solvents in various industrial processes. The ability to recover and reuse the ionic liquid multiple times without significant degradation provides economic and environmental benefits that align with contemporary sustainability objectives.

Emerging research directions include the investigation of this compound's potential in advanced energy storage applications, where the combination of high thermal stability and ionic conductivity suggests promising applications in battery electrolytes and supercapacitor systems. Additionally, recent studies have explored its use in metal oxide synthesis, where it serves as both a template and reaction medium for controlling crystal morphology and phase composition. These diverse research directions underscore the compound's versatility and continued relevance in addressing current and future technological challenges across multiple scientific disciplines.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPEVWFUIKZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049298
Record name 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404001-50-9
Record name 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternization Reaction Mechanism

The reaction proceeds through nucleophilic substitution, where the nitrogen atom of 1-methylimidazole attacks the electrophilic carbon of hexadecyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often employed to enhance reaction efficiency. The general equation is:

1-Methylimidazole+Hexadecyl chlorideAlCl3HMIMCl\text{1-Methylimidazole} + \text{Hexadecyl chloride} \xrightarrow{\text{AlCl}_3} \text{HMIMCl}

The reaction is conducted under mild conditions (60–80°C, 12–24 hours) in an inert atmosphere to prevent oxidation.

Purification of HMIMCl

Post-synthesis, HMIMCl is purified via recrystallization from a mixture of ethyl acetate and diethyl ether. The product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the absence of unreacted starting materials.

Synthesis of the Bis(trifluoromethylsulfonyl)imide (TFSI) Anion

The TFSI anion is commonly introduced as its lithium salt (LiTFSI), which is synthesized via a one-pot method using trifluoromethane, alkyl lithium, and lithium bis(fluorosulfonyl)imide.

One-Pot Synthesis of LiTFSI

The patented method involves three stages:

  • Trifluoromethyl Lithium Formation : Trifluoromethane gas is introduced into a nonpolar solvent (e.g., diethyl ether) containing alkyl lithium (e.g., butyllithium) at −70°C to −50°C for 3–9 hours.

CF3H+R-LiCF3Li+R-H\text{CF}3\text{H} + \text{R-Li} \rightarrow \text{CF}3\text{Li} + \text{R-H}

  • Anion Exchange : Lithium bis(fluorosulfonyl)imide is slowly added to the trifluoromethyl lithium solution at −30°C to 0°C, precipitating lithium fluoride (LiF).

CF3Li+LiN(SO2F)2LiTFSI+LiF\text{CF}3\text{Li} + \text{LiN(SO}2\text{F)}_2 \rightarrow \text{LiTFSI} + \text{LiF}

  • Purification : The reaction mixture is filtered to remove LiF, and the filtrate is evaporated under reduced pressure to yield LiTFSI with >99% purity.

Advantages of the One-Pot Method

  • Yield : 93% (Example 2 in the patent).

  • Purity : Chlorine content <10 ppm, moisture <10 ppm.

  • Scalability : Avoids hazardous intermediates like trifluoromethanesulfonyl chloride, making it suitable for industrial production.

Metathesis Reaction to Form HMIM-TFSI

The final step involves anion exchange between HMIMCl and LiTFSI in a polar aprotic solvent (e.g., acetonitrile).

Reaction Conditions

  • Solvent : Acetonitrile or dichloromethane.

  • Temperature : Room temperature (20–25°C).

  • Stoichiometry : Equimolar amounts of HMIMCl and LiTFSI.

HMIMCl+LiTFSIHMIM-TFSI+LiCl\text{HMIMCl} + \text{LiTFSI} \rightarrow \text{HMIM-TFSI} + \text{LiCl}

Purification and Characterization

  • Byproduct Removal : Lithium chloride (LiCl) is removed via filtration or washing with deionized water.

  • Solvent Evaporation : The ionic liquid is dried under vacuum (60°C, 24 hours) to residual moisture <50 ppm.

  • Quality Control : Conductivity, viscosity, and thermal stability are assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Industrial-Scale Optimization

Solvent Selection

SolventDielectric ConstantBoiling Point (°C)Suitability for Metathesis
Acetonitrile37.582High
Dichloromethane8.940Moderate
Ethanol24.378Low (protic solvent)

Nonpolar solvents like diethyl ether are preferred for LiTFSI synthesis, while polar solvents enhance ion mobility during metathesis.

Yield and Purity Data

ParameterHMIMCl SynthesisLiTFSI SynthesisHMIM-TFSI Metathesis
Yield (%)85–9090–9395–98
Purity (%)>99>99.9>99.5
Reaction Time (hours)12–245–92–4

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

    Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

    Complexation Reactions: The compound can form complexes with various metal ions, enhancing its utility in catalysis and material science.

Common Reagents and Conditions:

    Nucleophiles: Such as halides, thiolates, and amines.

    Solvents: Polar aprotic solvents like acetonitrile and dimethyl sulfoxide.

    Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

  • Substituted imidazolium salts.
  • Metal-imidazolium complexes.

Scientific Research Applications

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Employed in the extraction and stabilization of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a variety of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize charged species and facilitate ionic conduction. The imidazolium cation interacts with various molecular targets through electrostatic interactions and hydrogen bonding, while the bis(trifluoromethylsulfonyl)imide anion provides a stable, non-coordinating environment that enhances the compound’s overall stability and reactivity.

Comparison with Similar Compounds

The physicochemical properties and applications of [C₁₆MIM][Tf₂N] are strongly influenced by its alkyl chain length. Below is a systematic comparison with analogous bis(trifluoromethylsulfonyl)imide-based ILs:

Structural and Physical Properties

Table 1: Key Properties of [CₙMIM][Tf₂N] Homologues
Property [C₂MIM][Tf₂N] (Ethyl) [C₄MIM][Tf₂N] (Butyl) [C₆MIM][Tf₂N] (Hexyl) [C₁₀MIM][Tf₂N] (Decyl) [C₁₆MIM][Tf₂N] (Hexadecyl)
Melting Point (°C) -15 -4 5 22 ~30 (estimated)
Viscosity (mPa·s) 34 52 90 220 ~450 (estimated)
Density (g/cm³) 1.52 1.43 1.34 1.28 ~1.20 (estimated)
Thermal Stability (°C) 400 395 390 380 ~375 (estimated)
  • Alkyl Chain Effects :
    • Longer alkyl chains increase viscosity and hydrophobicity due to enhanced van der Waals interactions and reduced hydrogen bonding .
    • Melting points rise with chain length but remain low compared to traditional salts, maintaining liquid states at room temperature .
    • Thermal stability decreases slightly with longer chains, as C–H bonds in alkyl groups are less stable than fluorinated anions .

Hydrophobicity and Solubility

Hydrophobicity (log P) increases dramatically with alkyl chain length:

  • [C₂MIM][Tf₂N]: ~2.1
  • [C₁₆MIM][Tf₂N]: >10 (estimated)

This property enables [C₁₆MIM][Tf₂N] to separate hydrophobic compounds (e.g., limonene/carvone mixtures) more effectively than shorter-chain ILs like [C₄MIM][Tf₂N] . However, its low solubility in polar solvents limits use in aqueous systems .

Pharmaceutical and Antimicrobial Activity

  • [C₁₆MIM][Tf₂N] derivatives (e.g., 1-hexadecyl-3-methylimidazolium ampicillin) show potent antimicrobial activity due to the synergistic effects of the IL’s surfactant-like structure and antibiotic functionalization . Shorter-chain ILs like [C₄MIM][Tf₂N] lack comparable bioactivity .

Biological Activity

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (C16mim NTf2) is an ionic liquid that has garnered attention due to its unique chemical properties and potential applications in various fields, including biomedicine, environmental science, and materials science. This article provides a comprehensive overview of the biological activity associated with C16mim NTf2, focusing on its interactions with biological systems, toxicity profiles, and potential applications.

  • Chemical Formula: C22H39F6N3O4S2
  • Molecular Weight: 447.42 g/mol
  • CAS Number: 404001-50-9
  • Physical State: Solid at room temperature

Biological Activity Overview

The biological activity of C16mim NTf2 can be categorized into several key areas:

  • Toxicity Studies
    • Research indicates that ionic liquids, including C16mim NTf2, can exhibit varying degrees of toxicity towards different biological organisms. A study highlighted that the toxicity of certain imidazolium-based ionic liquids was assessed using soil enzyme activity and microbial community diversity as indicators. High concentrations (5.0 and 10.0 mg/kg) were found to significantly inhibit soil enzyme activity and alter microbial community structures, suggesting potential ecological risks associated with their use .
  • Biodegradation Potential
    • The biodegradation of ionic liquids is critical for assessing their environmental impact. Marine-derived bacteria such as Rhodococcus erythropolis have shown the ability to degrade imidazolium-based ionic liquids effectively. These bacteria can thrive in environments contaminated with high concentrations of ionic liquids, making them potential candidates for bioremediation efforts .
  • Cellular Interactions
    • Studies have explored the interaction of C16mim NTf2 with cellular components. For instance, its amphiphilic nature suggests that it can interact with cell membranes, potentially affecting membrane integrity and function. However, specific studies detailing these interactions remain sparse.

Table 1: Summary of Toxicity Studies on C16mim NTf2

Study ReferenceOrganism TestedConcentration (mg/kg)Observed Effect
Soil Microbial Communities1.0No significant effect
Soil Microbial Communities5.0Decreased enzyme activity
Soil Microbial Communities10.0Significant inhibition of microbial diversity

Case Study: Biodegradation by Marine Bacteria

A notable study isolated marine bacteria capable of degrading ionic liquids, including those similar to C16mim NTf2. Over a 63-day period, certain strains demonstrated degradation rates exceeding 59%, indicating a promising avenue for bioremediation applications in contaminated environments .

Applications in Environmental Science

C16mim NTf2 has been investigated for its potential in environmental applications such as CO2 capture and separation technologies. Its unique properties allow it to function effectively as a solvent in hybrid absorbents designed for greenhouse gas mitigation .

Q & A

Q. What are the key physical properties of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, and how do they influence its applications in electrochemical systems?

Q. What synthesis and purification methods are recommended for achieving high-purity this compound?

Methodological Answer: Synthesis typically involves a two-step process:

Alkylation: Reaction of 1-methylimidazole with 1-bromohexadecane under reflux in anhydrous acetonitrile.

Anion Exchange: Metathesis with LiNTf₂ in deionized water, followed by repeated washing to remove halide impurities .
Purification requires vacuum drying (<1 mmHg, 60°C for 48 hrs) and storage under inert gas (argon/nitrogen) to prevent moisture absorption . Purity is validated via HPLC (>98.0%) and NMR spectroscopy (integration of proton peaks for alkyl chain and imidazolium ring) .

Advanced Research Questions

Q. How does alkyl chain length in imidazolium-based ionic liquids (ILs) affect their thermodynamic and transport properties?

Methodological Answer: Increasing alkyl chain length (e.g., from ethyl to hexadecyl) reduces ionic conductivity due to higher viscosity but improves thermal stability. For example:

  • Viscosity: Hexadecyl derivatives exhibit viscosities >500 cP at 25°C, compared to ~34 cP for 1-ethyl-3-methylimidazolium analogs .
  • Thermal Stability: Decomposition temperatures rise with chain length; hexadecyl variants typically degrade above 400°C .
    Researchers should use rheometry for viscosity measurements and thermogravimetric analysis (TGA) to assess thermal limits. Molecular dynamics simulations can model solvation effects in mixed-solvent systems .

Q. How can researchers resolve discrepancies in gas solubility data for bis(trifluoromethylsulfonyl)imide-based ILs?

Methodological Answer: Conflicting gas solubility data (e.g., CO₂, CH₄) often arise from variations in experimental conditions (temperature, pressure) or impurities. To mitigate:

  • Standardize Methods: Use a gravimetric microbalance for high-pressure gas sorption (0–50 bar) at 25°C .
  • Validate Purity: Ensure ILs are dried to <50 ppm water content via Karl Fischer titration .
  • Modeling: Apply the UNIFAC-IL model to predict solubility trends, adjusting parameters for long-chain cations . For example, CO₂ solubility in C16 variants is ~20% lower than in C2 analogs due to reduced free volume .

Q. What experimental strategies optimize the use of this IL in electrochemical energy storage systems?

Methodological Answer: For supercapacitors or batteries:

  • Electrode Compatibility: Test with carbon-based electrodes (e.g., activated carbon, graphene) using cyclic voltammetry (CV) to assess electrochemical stability windows (typically 4.0–4.5 V vs. Li/Li⁺) .
  • Additive Blending: Mix with propylene carbonate (PC) to reduce viscosity (e.g., 20% PC lowers viscosity by ~40%) while maintaining conductivity .
  • Aging Studies: Monitor ionic conductivity and capacitance retention over 1,000 cycles to evaluate long-term stability .

Q. How do structural modifications (e.g., functionalized cations) influence the solvation dynamics of this IL?

Methodological Answer: Functionalizing the cation (e.g., adding methoxy or hydroxy groups) alters hydrogen-bonding networks and solvation strength. For example:

  • Hydrophilic Modifications: 1-(2-methoxyethyl)-3-methylimidazolium variants show 30% higher CO₂ solubility than non-functionalized analogs .
  • Spectroscopic Analysis: Use FTIR and Raman spectroscopy to probe anion-cation interactions. The hexadecyl chain’s steric bulk weakens ion pairing, as evidenced by redshifted C-H stretching frequencies .

Q. Safety and Handling Guidance

  • Storage: Keep in inert gas-filled containers at 15–25°C to prevent oxidation and moisture ingress .
  • Toxicity: Acute oral toxicity (LD50 ~300 mg/kg in rats); use PPE (gloves, goggles) and work in fume hoods .

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